

Application Note: Mass Spectrometry Fragmentation Patterns of Cascaroside C

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Compound of Interest

Compound Name: Cascaroside C

CAS No.: 53823-09-9

Cat. No.: B12739849

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Abstract & Scope

Cascaroside C (

, MW 564.54 Da) is a bioactive anthrone glycoside exhibiting significant laxative properties.[2] Structurally, it is the 8-O-glucoside of chrysaloin (chrysophanol anthrone-10-C-glucoside). Unlike its analogs Cascaroside A and B (derived from aloe-emodin), **Cascaroside C** lacks a hydroxymethyl group, possessing a methyl group at the C-3 position.

This guide addresses the critical challenge of analyzing **Cascaroside C**: distinguishing its unique O-glycosidic and C-glycosidic fragmentation pathways and differentiating it from its diastereomer, Cascaroside D.

Chemical Structure & Properties

Understanding the bond stability is prerequisite to interpreting the mass spectrum.

Cascaroside C contains two distinct sugar moieties with vastly different collision-induced dissociation (CID) energies:

- 8-O-Glucoside: A labile hemiacetal ether linkage. Cleaves easily at low collision energies.
- 10-C-Glucoside: A robust carbon-carbon bond. Resistant to neutral loss; undergoes intraglycosidic (cross-ring) cleavage.

Property	Detail
IUPAC Name	8-O- β -D-glucopyranosyl-10-C- β -D-glucopyranosyl-1,8-dihydroxy-3-methyl-9(10H)-anthracenone
Molecular Formula	
Monoisotopic Mass	564.1843 Da
Aglycone Core	Chrysophanol Anthrone (1,8-dihydroxy-3-methyl-9-anthrone)
Key Isomers	Cascaroside D (10-epimer), Cascaroside A/B (Aloe-emodin analogs, MW 580)

Experimental Protocol

Sample Preparation[3]

- Extraction: Weigh 50 mg of powdered *Rhamnus purshiana* bark. Extract with 10 mL Methanol:Water (70:30 v/v) via ultrasonication for 15 minutes.
- Cleanup: Centrifuge at 10,000 rpm for 5 min. Filter supernatant through a 0.22 μ m PTFE membrane.
- Dilution: Dilute 1:10 in mobile phase A prior to injection to prevent detector saturation.

LC-MS/MS Conditions

Chromatography (UHPLC):

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 μ m).

- Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization efficiency in negative mode).
- Mobile Phase B: Acetonitrile.[3]
- Gradient: 5% B (0-1 min)
30% B (10 min)
95% B (12 min).
- Flow Rate: 0.3 mL/min.[3]

Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
 - Rationale: Phenolic hydroxyls on the anthrone core deprotonate readily, yielding intense ions. Positive mode is less sensitive and prone to sodium adducts.
- Source Temp: 350°C.
- Capillary Voltage: 2.5 kV.
- Collision Energy (CE): Stepped CE (20-40 eV) to observe both precursor and deep fragments.

Results: Fragmentation Pathway Analysis

Precursor Ion Identification

In negative ESI, **Cascaroside C** forms a stable deprotonated molecular ion:

- Precursor:m/z 563

Primary Fragmentation (The O-Sugar Loss)

The first event in the collision cell is the cleavage of the labile 8-O-glycosidic bond. This is a neutral loss of an anhydrous glucose molecule (162 Da).

- Transition:
- Mechanism: Heterolytic cleavage of the O-C bond.
- Product Ion: m/z 401 (Chrysaloin / Chrysophanol-10-C-glucoside ion).

Secondary Fragmentation (The C-Sugar Cleavage)

The remaining glucose is C-linked to the anthrone core (C-10). The C-C bond is too strong to break directly. Instead, the sugar ring unravels via Retro-Diels-Alder (RDA) mechanisms or dehydration.

- Pathway A (Dehydration): Loss of water from the sugar or anthrone core.
- Pathway B (Cross-Ring Cleavage 0,2X): Cleavage of the glucose ring losing (120 Da).
 - Diagnostic Value: This is the base peak in many C-glycoside spectra.
- Pathway C (Cross-Ring Cleavage 0,3X): Loss of (90 Da).

Differentiation from Cascaroside A/B

Cascaroside A and B are aloe-emodin derivatives ().

- Cascaroside A/B Precursor: m/z 579
- Cascaroside A/B Fragment: m/z 417 (Aloe-emodin-10-C-glucoside).
- Differentiation: The mass shift of 16 Da (563 vs 579) instantly distinguishes the C/D pair from the A/B pair.

Differentiation from Cascaroside D

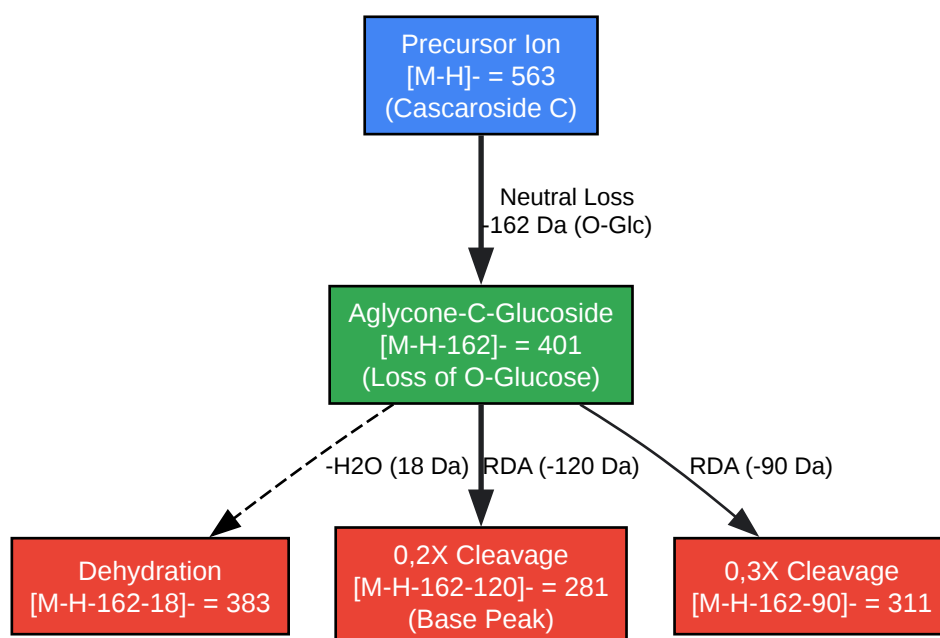
Cascaroside C and D are stereoisomers (10S vs 10R).

- MS Profile: Identical fragmentation patterns and m/z values.
- Resolution Strategy: They must be separated chromatographically. **Cascaroside C** typically elutes before Cascaroside D on C18 columns due to subtle differences in hydrogen bonding with the stationary phase.

Visualizations

Fragmentation Pathway Diagram

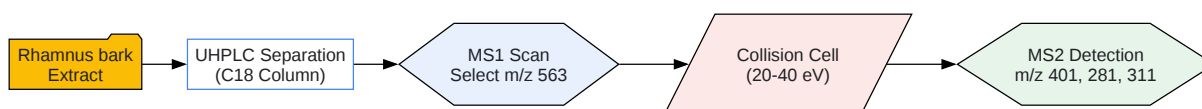
The following diagram illustrates the stepwise degradation of **Cascaroside C** in the mass spectrometer.



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Figure 1: MS/MS Fragmentation tree of **Cascaroside C** in negative ESI mode.

Analytical Workflow



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Figure 2: Analytical workflow for the identification of **Cascaroside C**.

Summary of Diagnostic Ions

Ion Type	m/z (Negative Mode)	Structural Significance
Precursor	563	Deprotonated Molecule
Primary Fragment	401	Loss of O-Glucose (Chrysaloin core)
Secondary Fragment	383	Dehydration of Chrysaloin
Diagnostic Fragment	311	0,3X Cross-ring cleavage of C-Glucose
Base Peak	281	0,2X Cross-ring cleavage of C-Glucose

References

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Sources

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